molecular formula C16H25NO3 B10839280 1-(2-Isopropylphenoxy)-3-morpholinopropan-2-ol

1-(2-Isopropylphenoxy)-3-morpholinopropan-2-ol

Cat. No. B10839280
M. Wt: 279.37 g/mol
InChI Key: OFEYQVJHAZFCJS-UHFFFAOYSA-N
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Description

1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of corresponding phenolic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol stands out due to its unique combination of a morpholine ring and a phenoxy group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-morpholin-4-yl-3-(2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C16H25NO3/c1-13(2)15-5-3-4-6-16(15)20-12-14(18)11-17-7-9-19-10-8-17/h3-6,13-14,18H,7-12H2,1-2H3

InChI Key

OFEYQVJHAZFCJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2CCOCC2)O

Origin of Product

United States

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